Product packaging for 3,4-Bis(chloromethyl)furan(Cat. No.:CAS No. 6372-18-5)

3,4-Bis(chloromethyl)furan

Cat. No.: B8720498
CAS No.: 6372-18-5
M. Wt: 165.01 g/mol
InChI Key: NFAFONDHZNZQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Bis(chloromethyl)furan is a key furan-based synthetic intermediate prized in organic and medicinal chemistry for its two reactive chloromethyl functional groups. These groups make it a valuable building block for the construction of more complex molecular architectures, particularly through nucleophilic substitution reactions and polymerizations. Its structure is closely related to 3,4-Bis(hydroxymethyl)furan (CAS 14496-24-3), a compound with a known boiling point of 137.4°C . The replacement of hydroxyl groups with chlorine atoms significantly alters its reactivity, making it a more versatile alkylating agent. As a foundational scaffold, this compound is instrumental in the synthesis of various furan derivatives, including potentially anti-inflammatory furan fatty acids (FFAs) which have been synthesized from similar chloromethyl furan platforms . Researchers also utilize this compound to create dendrimers, macrocycles, and other functional materials, leveraging the furan ring's unique electronic properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, as chloromethyl alkylating agents are typically moisture-sensitive and require storage in a cool, dry environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2O B8720498 3,4-Bis(chloromethyl)furan CAS No. 6372-18-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6372-18-5

Molecular Formula

C6H6Cl2O

Molecular Weight

165.01 g/mol

IUPAC Name

3,4-bis(chloromethyl)furan

InChI

InChI=1S/C6H6Cl2O/c7-1-5-3-9-4-6(5)2-8/h3-4H,1-2H2

InChI Key

NFAFONDHZNZQCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CO1)CCl)CCl

Origin of Product

United States

Significance of Furan Heterocycles in Contemporary Organic Synthesis and Materials Science

Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern organic chemistry. numberanalytics.comnumberanalytics.com Its derivatives are integral components in a vast array of natural products, pharmaceuticals, and advanced materials. numberanalytics.combenthamscience.comijsrst.com The furan ring's unique electronic properties and reactivity make it a versatile building block for synthesizing complex molecules. numberanalytics.comnumberanalytics.com In materials science, furan-based polymers are gaining attention as renewable alternatives to petroleum-based plastics. scbt.comresearchgate.net The ability to derive furan compounds from biomass, such as from agricultural residues, underscores their importance in developing sustainable chemical technologies. scbt.comresearchgate.net

The versatility of the furan moiety allows for a wide range of chemical transformations, including its participation as a diene in Diels-Alder reactions, which is a powerful tool for constructing cyclic systems. nycu.edu.tw Furthermore, the furan ring can be functionalized at various positions, enabling the synthesis of a diverse library of compounds with tailored properties. benthamscience.comresearchgate.net This adaptability has led to their use in the synthesis of everything from bioactive compounds to functional polymers for specialized applications. benthamscience.comijsrst.comontosight.ai

Strategic Importance of Halogenated Methyl Groups in Molecular Design and Chemical Reactivity

The introduction of halogenated methyl groups, particularly chloromethyl groups (-CH₂Cl), onto a molecular scaffold is a strategic maneuver to enhance chemical reactivity. The chloromethyl group is an excellent electrophile and a good leaving group in nucleophilic substitution reactions. This characteristic allows for the facile introduction of a wide variety of functional groups, making it a key tool for molecular diversification.

In the context of furan (B31954) chemistry, the chloromethyl group activates the molecule for subsequent reactions, providing a site for further functionalization. acs.org This strategic placement of a reactive handle is crucial for building more complex structures and for the synthesis of polymers. The electron-withdrawing nature of the chlorine atom influences the electronic properties of the furan ring, which can in turn modulate the reactivity of the entire molecule. acs.org

Positioning of 3,4 Bis Chloromethyl Furan Within the Landscape of Functionalized Furan Research

Within the broad field of functionalized furans, 3,4-Bis(chloromethyl)furan stands out as a highly reactive and versatile building block. Its symmetrical structure with two reactive chloromethyl groups at the 3 and 4 positions offers unique opportunities for synthesis. This bifunctionality allows it to act as a cross-linking agent in polymerization reactions or as a precursor to a variety of 3,4-disubstituted furan (B31954) derivatives.

The synthesis of this compound has been reported in the literature, often as a key intermediate for more complex targets. nycu.edu.twscispace.com For instance, it has been utilized in the synthesis of furan-fused sultines, which are precursors to highly reactive o-quinodimethanes used in Diels-Alder reactions. nycu.edu.twscispace.com Its ability to undergo facile nucleophilic substitution at both chloromethyl positions makes it a valuable synthon for creating macrocycles and polymers with specific architectures.

One notable application is in the synthesis of furan-containing fatty acids, where it serves as a starting material in a multi-step synthesis. google.com The reactivity of the chloromethyl groups is harnessed to introduce long alkyl chains, demonstrating its utility in the synthesis of complex biomolecules. google.com

Current Research Gaps and Opportunities for 3,4 Bis Chloromethyl Furan

Historical Development of Chloromethylation Techniques for Furan Derivatives

The introduction of a chloromethyl group onto an aromatic or heteroaromatic ring is a fundamentally important transformation in organic synthesis. Historically, the most prominent method for this functionalization has been the Blanc chloromethylation reaction. rsc.orggoogle.com This classic electrophilic substitution reaction, first widely demonstrated in 1923, traditionally utilizes formaldehyde (B43269) and hydrogen chloride as the chloromethylating agents, often in the presence of a dehydrating agent or a Lewis acid catalyst. google.comnih.gov

Early applications to heterocyclic compounds like furan revealed the substrate's high reactivity towards electrophiles. The furan ring is electron-rich, making it susceptible to electrophilic attack, but this reactivity also leads to challenges, including polysubstitution and polymerization under the strongly acidic conditions of classic chloromethylation. slideshare.net The first halogen derivatives of furan were described in the early 20th century, laying the groundwork for more complex functionalizations. acs.org Catalysts such as zinc chloride were frequently employed to enhance the reaction's efficiency, though protic acids like sulfuric acid and phosphoric acid also served as catalysts. google.comresearchgate.net These early methods, while foundational, often suffered from low yields and a lack of regioselectivity, particularly when targeting less-favored substitution patterns on the furan ring.

Contemporary Synthetic Routes to this compound

Modern synthetic chemistry has sought to address the limitations of historical methods by developing more refined and selective routes to this compound. These approaches can be broadly categorized into direct functionalization and multi-step syntheses from pre-functionalized precursors.

Direct chloromethylation of an unsubstituted furan ring to selectively produce the 3,4-disubstituted isomer is exceptionally challenging. The electronic properties of the furan oxygen direct electrophilic substitution reactions preferentially to the C2 and C5 positions. slideshare.net Consequently, direct chloromethylation typically yields a mixture of products, with 2-chloromethylfuran and 2,5-bis(chloromethyl)furan being the major components. Achieving substitution at the C3 and C4 positions via this route is generally not synthetically viable due to poor regiocontrol and low yields.

To circumvent the regioselectivity problems of direct functionalization, multi-step syntheses starting from precursors already possessing the desired 3,4-substitution pattern are the preferred and most effective methods.

One of the most common precursors is 3,4-bis(hydroxymethyl)furan . researchgate.netresearchgate.netsigmaaldrich.com This diol can be synthesized from various starting materials and subsequently converted to the target dichloride. The transformation of the hydroxyl groups to chlorides is a standard procedure, often accomplished using chlorinating agents such as thionyl chloride or phosphorus trichloride (B1173362). An analogous procedure for the 2,5-isomer involves reacting the corresponding diol with thionyl chloride in chloroform (B151607) with pyridine. prepchem.com

Another effective route involves the use of 3,4-bis(acetoxymethyl)furan as a starting material. google.com Research has shown that this compound can be obtained from its corresponding diacetate precursor by treatment with aluminum trichloride. acs.org This method provides a direct conversion of the more stable acetate-protected intermediate to the desired chloromethylated product.

A more unconventional approach involves building the furan ring from an acyclic precursor. For example, the reaction of 2,3-bis(bromomethyl)-1,3-butadiene (B8637752) with singlet oxygen can produce a peroxide intermediate that rearranges to form a bis(halomethyl)furan, demonstrating the feasibility of constructing the ring system as part of the synthetic sequence. researchgate.net

Interactive Table 1: Multi-Step Synthetic Routes from Precursor Molecules

Precursor Molecule Key Reagents Product Typical Yield Reference
3,4-Bis(hydroxymethyl)furan Thionyl chloride (SOCl₂) or similar chlorinating agents This compound Moderate to High prepchem.com (by analogy)
3,4-Bis(acetoxymethyl)furan Aluminum trichloride (AlCl₃) This compound 40% acs.org
2,3-Bis(bromomethyl)-1,3-butadiene ¹O₂, CoTPP 3,4-Bis(bromomethyl)furan Not specified researchgate.net

In the context of producing this compound, catalysts are primarily used in the multi-step synthesis pathways rather than for direct, selective chloromethylation of the bare furan ring.

For the conversion of precursor molecules, various catalytic systems are employed:

Lewis Acids : Catalysts like zinc chloride (ZnCl₂) are historically significant in chloromethylation reactions, typically involving formaldehyde and HCl. researchgate.netgoogle.com In modern multi-step syntheses, stronger Lewis acids such as aluminum trichloride (AlCl₃) are effective for converting acetate (B1210297) precursors into the final chloromethylated product. acs.org These catalysts function by activating the leaving group (e.g., the acetate) to facilitate nucleophilic substitution by chloride.

Protic Acids : Strong acids like HCl are fundamental reagents in chloromethylation chemistry, serving both as a source of the chloride nucleophile and as a catalyst to promote the formation of the electrophilic species from formaldehyde. google.com

Transition Metals : While less common for this specific transformation, palladium and gold catalysts are widely used in modern furan synthesis to construct the ring itself from various acyclic precursors, offering high regioselectivity. rsc.org For instance, gold-catalyzed annulation of enynyl-aryl ethers can produce 2,4-disubstituted furans under mild conditions. rsc.org

Interactive Table 2: Catalytic Systems in the Synthesis of 3,4-Disubstituted Furans

Catalyst Type Example Role in Synthesis Reference
Lewis Acid Aluminum trichloride (AlCl₃) Conversion of 3,4-bis(acetoxymethyl)furan to this compound acs.org
Lewis Acid Zinc chloride (ZnCl₂) General catalyst for chloromethylation reactions google.com
Transition Metal Gold (Au) / Silver (Ag) Catalyzes annulation reactions to form substituted furan rings rsc.org
Transition Metal Palladium (Pd) / Copper (Cu) Catalyzes coupling reactions to build furan precursors rsc.org

Process Optimization for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound is crucial for improving efficiency and making the process more practical. Key parameters that are typically adjusted include reaction temperature, stoichiometry of reagents, and choice of solvent. For instance, in chlorination reactions using thionyl chloride, maintaining low temperatures (e.g., -40 °C to 0 °C) is often necessary to prevent side reactions and decomposition of the sensitive furan ring. prepchem.com

Modern process optimization strategies also include the use of advanced reactor technologies. Continuous-flow synthesis, for example, offers significant advantages over traditional batch processing. acs.org By maintaining precise control over reaction time, temperature, and mixing, flow chemistry can improve yields, enhance safety, and allow for easier scalability. For the synthesis of some 2,5-diaryl furans, a continuous-flow setup improved yields significantly compared to sequential batch conditions. acs.org Applying similar principles, such as using biphasic systems where the product is continuously extracted into an immiscible organic solvent, can minimize product degradation and side reactions, a technique proven effective in the synthesis of the related compound 5-(chloromethyl)furfural (CMF). mdpi.com

Principles of Sustainable Synthesis in this compound Production

The principles of green and sustainable chemistry are increasingly important in the production of specialty chemicals. For this compound, sustainability can be addressed primarily through the choice of starting materials and the efficiency of the synthetic route.

A key aspect is the use of bio-based feedstocks. The precursor 3,4-bis(hydroxymethyl)furan (3,4-BHMF) is highlighted as a promising bio-based monomer that can be derived from renewable resources. researchgate.netresearchgate.net Synthesizing the target compound from bio-derived 3,4-BHMF significantly improves the sustainability profile compared to petroleum-based routes.

Furthermore, applying green chemistry principles involves:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-step syntheses from precursors are often more atom-economical than direct functionalizations that produce multiple unwanted isomers.

Use of Catalysis : Employing catalytic reagents in place of stoichiometric ones reduces waste. The use of Lewis acids or transition metals in catalytic amounts is preferable to using them as bulk reagents. acs.orgrsc.org

Safer Solvents and Reagents : Avoiding highly toxic reagents and solvents where possible is a core principle. While chloromethylation inherently involves hazardous chemicals, choosing pathways that avoid reagents like bis(chloromethyl) ether, a known carcinogen sometimes formed in situ, is critical. rsc.org The development of enzymatic polymerization processes for furan-based polyesters showcases a move towards greener synthetic procedures in the broader field of furan chemistry. researchgate.netresearchgate.net

By integrating bio-based precursors with efficient, catalytically driven reaction pathways, the synthesis of this compound can be aligned more closely with the goals of sustainable chemical production.

Nucleophilic Substitution Chemistry at the Chloromethyl Centers

The primary reaction pathway for the chloromethyl groups is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. The specific mechanism of this substitution is highly dependent on the reaction conditions.

The substitution at the chloromethyl centers of this compound can proceed through either a unimolecular (S_N1) or bimolecular (S_N2) mechanism, or a combination of both. dalalinstitute.com The primary nature of the carbon centers would typically favor an S_N2 pathway, which involves a direct, one-step attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. savemyexams.com This pathway's rate is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.com

However, the furan ring's structure introduces complexities. Similar to a benzylic halide, the furan ring can stabilize an adjacent positive charge through resonance. stackexchange.com The formation of a carbocation intermediate via the loss of a chloride ion is the rate-determining step in an S_N1 reaction. savemyexams.com This carbocation, stabilized by the electron-donating furan ring, makes an S_N1 pathway plausible despite the primary nature of the substrate. savemyexams.comstackexchange.com Therefore, the reaction often exists in a borderline state between S_N1 and S_N2, where the predominant mechanism is dictated by the specific nucleophile, solvent, and temperature. libretexts.org

The choice of solvent and the nature of the nucleophile are critical factors that can tip the mechanistic balance between S_N1 and S_N2 pathways. libretexts.orgcsbsju.edu

Solvent Effects:

Polar Protic Solvents: Solvents like water and alcohols can form strong hydrogen bonds, effectively solvating both the departing chloride anion and the potential carbocation intermediate. csbsju.edulibretexts.org This stabilization lowers the energy barrier for carbocation formation, thus promoting the S_N1 mechanism. csbsju.edulibretexts.org

Polar Aprotic Solvents: Solvents such as DMF, DMSO, or acetonitrile (B52724) are unable to form hydrogen bonds but possess significant dipole moments. masterorganicchemistry.com They are less effective at solvating the leaving group and carbocation. However, they are excellent at solvating the counter-ion of the nucleophile, leaving the nucleophile itself more "naked" and reactive. libretexts.org This enhanced nucleophilicity strongly favors the S_N2 mechanism. libretexts.orgmasterorganicchemistry.com

Nucleophile Effects:

Nucleophile Strength: Strong, negatively charged nucleophiles (e.g., CH₃S⁻, CN⁻, N₃⁻) increase the rate of the bimolecular S_N2 reaction. masterorganicchemistry.comlibretexts.org

Nucleophile Concentration: Higher concentrations of a strong nucleophile will favor the S_N2 pathway, as the reaction rate is dependent on this concentration. savemyexams.com

Weak Nucleophiles: Weak, neutral nucleophiles, which are often the solvent itself (e.g., H₂O, CH₃OH in solvolysis reactions), favor the S_N1 mechanism as they are not strong enough to effectively participate in a direct S_N2 attack and must wait for the formation of a highly reactive carbocation intermediate. libretexts.org

Table 1: Influence of Reaction Conditions on Mechanistic Pathways
FactorFavors S_N1 MechanismFavors S_N2 Mechanism
Substrate Structure Stabilized carbocation (allylic, benzylic-like) savemyexams.comstackexchange.comPrimary, unhindered carbon center savemyexams.com
Solvent Type Polar Protic (e.g., water, ethanol) libretexts.orglibretexts.orgPolar Aprotic (e.g., acetone, DMF, DMSO) libretexts.orgmasterorganicchemistry.com
Nucleophile Weak, neutral (e.g., H₂O, ROH) libretexts.orgStrong, anionic (e.g., RS⁻, CN⁻, I⁻) masterorganicchemistry.comlibretexts.org
Kinetics Rate = k[Substrate] (Unimolecular) dalalinstitute.comRate = k[Substrate][Nucleophile] (Bimolecular) dalalinstitute.com

Beyond direct substitution at the carbon center, other reaction pathways can compete. One notable side reaction is substitution on the furan ring itself. In reactions of 2-(chloromethyl)furan (B1296002) with aqueous potassium cyanide, a significant portion of the product results from the cyanide ion attacking the C5 position of the furan ring. stackexchange.comacs.org This is a vinylogous substitution (an S_N' type reaction), where the furan π-system participates in delocalizing the charge, leading to the expulsion of the chloride ion from the side chain. dalalinstitute.comstackexchange.com This pathway is particularly observed in protic solvents. stackexchange.com

Another potential side reaction is halophilic attack, where the nucleophile attacks the chlorine atom instead of the carbon. This is more common with soft nucleophiles and soft halogens. For instance, studies on a related bromo(chloromethyl)furan derivative reacting with sodium diethyl phosphite (B83602) showed evidence of debromination, an unexpected reaction pathway that could be exploited synthetically. researcher.life

This compound is a versatile precursor that reacts with a wide array of heteroatom nucleophiles to form new C-N, C-S, C-P, and C-C bonds.

Amines: The compound readily undergoes substitution with primary amines to yield 3,4-bis(aminomethyl)furan derivatives. google.com These reactions are fundamental for building more complex nitrogen-containing heterocyclic structures.

Thiols: The chloromethyl groups are highly reactive towards thiol nucleophiles, forming 3,4-bis(thiomethyl)furan compounds. Thiolates (RS⁻) are particularly potent nucleophiles that favor the S_N2 mechanism. libretexts.org

Phosphites: The reaction with phosphite esters is a well-documented method for forming carbon-phosphorus bonds. With sodium diethyl phosphite, this compound derivatives undergo the Michaelis-Becker reaction to produce the corresponding bis(phosphonates). researcher.liferesearchgate.net Alternatively, the Arbuzov reaction with triethyl phosphite can also be employed to synthesize phosphonate (B1237965) esters from the chloromethyl groups. rsc.org

Cyanides: Reaction with cyanide salts, such as KCN or NaCN, provides a route to the corresponding dinitrile, 3,4-bis(cyanomethyl)furan. google.com However, as noted previously, the reaction conditions must be carefully controlled to minimize competitive vinylogous substitution onto the furan ring. stackexchange.comacs.org

Electrophilic Aromatic Substitution on the Furan Ring System

While the side chains are prone to nucleophilic attack, the electron-rich furan ring is susceptible to electrophilic aromatic substitution (EAS). st-andrews.ac.uk

In general, the furan ring is highly activated towards electrophilic attack compared to benzene (B151609), with a strong preference for substitution at the α-positions (C2 and C5). pearson.commatanginicollege.ac.in This is because the oxygen heteroatom can effectively stabilize the cationic intermediate (the arenium ion) formed during α-attack through resonance. matanginicollege.ac.in

Mechanistic Studies of Electrophilic Attack on the Furan Ring

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. numberanalytics.comchemicalbook.com The oxygen atom in the ring donates electron density, rendering the ring more reactive than benzene towards electrophiles. numberanalytics.com Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions due to the greater stability of the resulting cationic intermediate, which can be stabilized by three resonance structures. chemicalbook.comvaia.com Attack at the C3 or C4 position leads to a less stable intermediate with only two resonance structures. chemicalbook.com

However, in this compound, the existing substituents at the 3 and 4 positions direct electrophilic attack to the available C2 and C5 positions. The chloromethyl groups are electron-withdrawing, which generally deactivates the furan ring towards electrophilic substitution. Despite this deactivation, the inherent reactivity of the furan ring still allows for reactions to occur at the α-positions (C2 and C5). The mechanism proceeds through the formation of a σ-complex (also known as an arenium ion), where the electrophile adds to the C2 or C5 position, creating a carbocation that is resonance-stabilized by the ring oxygen. numberanalytics.compearson.com Subsequent loss of a proton restores the aromaticity of the furan ring, yielding the 2- or 5-substituted product.

Development of Milder Reagents and Conditions for Controlled Functionalization

The sensitivity of the furan ring to strong acids necessitates the use of milder reagents and conditions for controlled functionalization. pharmaguideline.com Traditional electrophilic substitution reactions often employ harsh conditions that can lead to polymerization or ring-opening of the furan nucleus. pharmaguideline.com

For halogenation, reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in solvents like dimethylformamide (DMF) or dioxane at low temperatures are preferred over elemental halogens to achieve monohalogenation. pharmaguideline.com For instance, bromination of furan with Br2 in DMF at -5°C yields 2-bromofuran. pharmaguideline.com Acylation reactions can be carried out using acid anhydrides with mild Lewis acid catalysts such as boron trifluoride or phosphoric acid. pharmaguideline.com In some cases, highly reactive acylating agents like trifluoroacetic anhydride (B1165640) can acylate furan without the need for a catalyst. pharmaguideline.com

The development of organometallic reagents has provided versatile methods for the regiospecific functionalization of furans. For example, 3,4-bis(tributylstannyl)furan and 3,4-bis(trimethylsilyl)furan (B8635768) serve as valuable building blocks for introducing a variety of substituents at the 3 and 4 positions through palladium-catalyzed cross-coupling reactions, such as the Stille coupling. rsc.orgacs.orgrsc.org These methods allow for the controlled and selective synthesis of 3,4-disubstituted furans under mild conditions. rsc.orgiupac.org

Cycloaddition Reactions: Diels-Alder Chemistry

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org It involves the [4+2] cycloaddition of a conjugated diene with a dienophile. wikipedia.org

This compound as a Diene Component in [4+2] Cycloadditions

This compound can act as a diene in Diels-Alder reactions. The furan ring provides the 4π-electron system required for the cycloaddition. The reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the furan (diene) with the lowest unoccupied molecular orbital (LUMO) of the dienophile. mdpi.com This concerted pericyclic reaction leads to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. acs.org The presence of the two chloromethyl groups at the 3 and 4 positions can influence the reactivity of the furan ring as a diene.

Impact of Substituents on Diene Reactivity and Stereochemical Control

Substituents on the furan ring have a significant impact on its reactivity in Diels-Alder reactions. rsc.orgresearchgate.net Electron-donating groups on the furan ring generally increase the rate of reaction by raising the energy of the HOMO, leading to a smaller HOMO-LUMO energy gap with the dienophile. researchgate.netresearchgate.net Conversely, electron-withdrawing groups, such as the chloromethyl groups in this compound, are expected to decrease the reactivity of the furan diene by lowering its HOMO energy. researchgate.netnih.gov

The stereochemistry of the Diels-Alder reaction is also influenced by substituents. Generally, the endo product is favored under kinetic control due to secondary orbital interactions, while the exo product is thermodynamically more stable. mdpi.commasterorganicchemistry.com For furan and its derivatives, the endo/exo selectivity can be influenced by the nature and position of the substituents. rsc.orgresearchgate.net Computational studies have shown that substituents at the 3-position of furan can affect both the reactivity and selectivity of the cycloaddition. researchgate.net

Table 1: Effect of Substituents on Furan Diels-Alder Reactivity

Substituent Position Substituent Type Effect on Reactivity
2- or 3- Electron-donating Increases reactivity researchgate.netresearchgate.net

Kinetic and Thermodynamic Aspects of Cycloaddition Pathways

Diels-Alder reactions involving furan are often reversible, and the position of the equilibrium is highly dependent on the reaction conditions and the nature of the reactants. mdpi.comacs.orgnih.gov The aromatic character of the furan ring is lost during the cycloaddition, which contributes to the often unfavorable thermodynamics of the forward reaction. acs.org

Under kinetic control (lower temperatures), the reaction favors the formation of the endo adduct, which is formed faster. mdpi.commasterorganicchemistry.com However, due to the reversibility of the reaction (retro-Diels-Alder), at higher temperatures (thermodynamic control), the more stable exo adduct often becomes the major product. mdpi.commasterorganicchemistry.com The interplay between kinetics and thermodynamics is a crucial aspect of furan Diels-Alder chemistry. nih.govresearchgate.net For many furan derivatives, the activation energy for the retro-Diels-Alder reaction is relatively low, making the isolation of the kinetically favored product challenging. nih.gov

Other Significant Transformation Pathways

Besides electrophilic substitution and cycloaddition reactions, this compound can undergo other transformations. The chloromethyl groups are reactive sites for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 3 and 4 positions. For example, reaction with nucleophiles can lead to the formation of diols, diamines, or dithiols.

Furthermore, the generation of a furan-3,4-quinodimethane intermediate from this compound via 1,4-elimination is a potential pathway for the synthesis of various fused heterocyclic systems through in-situ trapping with dienophiles. researchgate.net This reactive intermediate can participate in cycloaddition reactions to construct complex molecular architectures.

Furan Ring Opening Reactions

While the chloromethyl groups are the primary sites of reactivity for this compound, the furan ring itself can participate in specific reactions, notably oxidative ring-opening. The literature available does not extensively document ring-opening reactions specifically for this compound; however, the reactivity of the general furan nucleus is well-established.

The furan ring can be considered a masked 1,4-dicarbonyl compound. thieme-connect.com A common method for its oxidative cleavage involves photosensitized oxidation with singlet oxygen (¹O₂). thieme-connect.com The mechanism proceeds via a [4+2] cycloaddition of singlet oxygen to the furan diene system, forming an unstable endoperoxide intermediate (a furan ozonide). thieme-connect.com This intermediate is typically not isolated but is subjected to further transformations. For instance, treatment with a mild reducing agent like dimethyl sulfide (B99878) can yield the corresponding 1,4-enedione. thieme-connect.com Alternatively, reaction with nucleophiles such as alcohols can lead to hydroperoxides or butenolide derivatives. thieme-connect.com

Another significant oxidative reaction involving furan derivatives is the Achmatowicz rearrangement, which transforms furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. frontiersin.org This reaction represents an oxidative ring expansion and has become a valuable tool in the synthesis of complex heterocyclic structures from biomass-derived furans. frontiersin.org However, this reaction is specific to furan substrates bearing a hydroxymethyl group and is not a primary reaction pathway for this compound itself. Studies on related compounds have noted that chloromethyl-substituted furfuryl alcohols can be sluggish substrates in such enzymatic rearrangements. frontiersin.org

Rearrangement Processes

Specific rearrangement processes for this compound are not extensively detailed in the surveyed literature. However, based on general principles of organic chemistry, the potential for cationic rearrangements exists due to the structure of the molecule.

Many structural rearrangements are initiated by the formation of electron-deficient intermediates, particularly carbocations. msu.edu The chloromethyl groups of this compound are analogous to benzylic halides, and their cleavage can be facilitated under certain conditions (e.g., in the presence of a Lewis acid) to form a primary carbocation. This carbocation would be stabilized by the adjacent furan ring. Such intermediates are known triggers for Wagner-Meerwein rearrangements, where an adjacent alkyl or aryl group migrates to the cationic center. msu.edu While plausible, this type of rearrangement has not been specifically documented for this compound.

Other named rearrangements of furan-containing systems, such as the Pinacol or Baeyer-Villiger rearrangements, require specific functional groups like diols or ketones, which are not present in the parent this compound molecule. msu.eduwiley-vch.delibretexts.org Therefore, while the potential for carbocation-mediated rearrangements exists, this reactivity profile is not a prominent feature of its reported chemistry.

Polymerization Mechanisms and Oligomerization (e.g., leading to conductive polymers)

The most significant application of this compound in the literature is as a bifunctional monomer for the synthesis of polymers, particularly conjugated polymers with potential applications as conductive materials. ugm.ac.idugm.ac.id The two reactive chloromethyl groups serve as handles for building polymer chains through various polycondensation reactions.

Conjugated polymers, which feature a backbone of alternating single and double bonds, are of great interest for use in organic electronics like light-emitting diodes (LEDs) and solar cells. ugm.ac.idugm.ac.idmdpi.com The furan ring is an attractive building block for these materials as its aromatic nature can be incorporated into the extended π-electron system required for electrical conductivity. ugm.ac.idacs.org

One of the primary mechanisms for incorporating this compound into a conjugated backbone is Wittig polycondensation . This process typically involves two stages. First, this compound is reacted with two equivalents of a phosphine, such as triphenylphosphine, to generate a bis(phosphonium salt). ugm.ac.id This salt is then reacted with a dialdehyde (B1249045) (e.g., terephthaldehyde) in the presence of a strong base. The base deprotonates the bis(phosphonium salt) to form a double ylide, which subsequently reacts with the dialdehyde to form vinylene linkages, yielding a poly(arylene vinylene) type polymer containing furan rings in the main chain. ugm.ac.idugm.ac.id

Another potential route is polycondensation via nucleophilic substitution . In a manner analogous to the reactions of other bis(chloromethyl)aromatic compounds, this compound can react with various dinucleophiles. oup.com For example, reaction with a diphenol or a dithiol in the presence of a base would lead to the formation of poly(ether)s or poly(thioether)s, respectively. While these polymers may not be fully conjugated, they demonstrate the versatility of this compound as a monomer.

The table below summarizes polymerization strategies that utilize furan derivatives to create conjugated polymers, illustrating the context in which this compound serves as a potential monomer.

Polymerization TypeFuran Monomer TypeCo-monomerLinkage FormedResulting Polymer ClassReference
Wittig PolycondensationFuran-based bis(phosphonium salt) (from bis(chloromethyl)furan)DialdehydeVinylene (-CH=CH-)Poly(furan vinylene) ugm.ac.id, ugm.ac.id
Aldol PolycondensationFuran-based DialdehydeDiketone (e.g., acetone)α,β-Unsaturated CarbonylConjugated Polyketone ugm.ac.id, ugm.ac.id
Nucleophilic Substitution PolycondensationBis(chloromethyl)furanDinucleophile (e.g., Diphenol, Dithiol)Ether or ThioetherPoly(ether)/Poly(thioether) oup.com
Oxidative PolymerizationFuranNone (Self-condensation)Direct (C-C)Polyfuran acs.org

The ultimate goal of incorporating furan units is to modulate the electronic and physical properties of the resulting polymers. The synthesis of such polymers from monomers like this compound is a key area of research in the development of advanced, potentially bio-based, functional materials. researchgate.net

Transformations of the Chloromethyl Groups to Other Functional Entities

The chloromethyl groups at the 3 and 4 positions of the furan ring are primary sites for nucleophilic substitution, allowing for their conversion into a variety of other functional groups. This reactivity is fundamental to the utility of this compound as a precursor to more complex molecules. The ability to replace the chlorine atoms with different nucleophiles opens up pathways to a broad spectrum of disubstituted furan derivatives. thieme-connect.de

Generation of Esters and Carboxylates

The conversion of the chloromethyl groups into esters and carboxylates represents a key functionalization pathway. This transformation is typically achieved through nucleophilic substitution reactions with carboxylate anions. For instance, reaction with acetate can yield the corresponding diacetate ester.

Further oxidation of the chloromethyl or hydroxymethyl intermediates can lead to the formation of furan-3,4-dicarboxylic acid derivatives. researchgate.net A facile route to furan-3,4-dicarboxylic acid has been described starting from dimethylmaleic anhydride. researchgate.net This dicarboxylic acid and its corresponding esters are valuable intermediates in the synthesis of various compounds, including polyesters and other polymers. researchgate.net

Starting MaterialReagent(s)ProductReference
3,4-Bis(hydroxymethyl)furanThionyl chlorideThis compound unibo.it
Dimethylmaleic anhydrideNBS, KOH; Mitsunobu reaction; Esterification; DDQ oxidationEsters of furan-3,4-dicarboxylic acid researchgate.net
Dimethyl furan-3,4-dicarboxylateSodium hydroxide, Methanol (B129727)4-(Methoxycarbonyl)furan-3-carboxylic acid nih.gov

Synthesis of Organometallic Reagents (e.g., Grignard or organozinc derivatives)

The formation of organometallic reagents, such as Grignard or organozinc derivatives, from this compound is a challenging yet potentially powerful strategy for carbon-carbon bond formation. Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles used to create new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds. wikipedia.orgleah4sci.comsigmaaldrich.com The synthesis of a Grignard reagent from 3-chloromethyl furan has been reported to react with various halides in the presence of a copper catalyst to yield 3-substituted furans. researchgate.net However, the formation of a di-Grignard reagent from this compound can be complicated by side reactions.

Organozinc reagents offer an alternative to Grignard reagents and can be prepared by the reaction of an organic halide with zinc metal. escholarship.org These reagents are also effective for carbon-carbon bond formation, often with different reactivity and selectivity profiles compared to their Grignard counterparts. escholarship.org The generation of organozinc nucleophiles from the related 5-(chloromethyl)furfural has been demonstrated. escholarship.org

Reagent TypeGeneral FormulaKey FeaturesReference
Grignard ReagentR-Mg-XStrong nucleophile and base, used for C-C bond formation. wikipedia.orgleah4sci.comsigmaaldrich.com
Organozinc ReagentR-Zn-X or R2ZnGenerally less reactive than Grignard reagents, can offer higher selectivity. escholarship.org

Formation of Phosphorylated Derivatives

The chloromethyl groups of this compound can be readily converted into phosphorylated derivatives through reactions with phosphites. The Michaelis-Arbuzov reaction, which involves the reaction of an alkyl halide with a trialkyl phosphite, is a common method for forming carbon-phosphorus bonds. rsc.orgrushim.ruscholarsresearchlibrary.com

For example, 3,4-bis(chloromethyl)-2-isobutyl-5-methylfuran reacts with sodium diethyl phosphite to yield a diphosphonate. researcher.liferesearchgate.net The reaction of this compound with one equivalent of sodium diethyl phosphite can result in a mixture of mono- and di-phosphorylated products. molaid.com The nature of the substituents on the furan ring can influence the course of the phosphorylation reaction. In some cases, nucleophilic substitution competes with a halophilic attack on the chloromethyl group. researchgate.net

Furan DerivativePhosphorylating AgentReaction TypeProductReference
3,4-Bis(chloromethyl)-2-isobutyl-5-methylfuranSodium diethyl phosphiteMichaelis-BeckerDiphosphonate researcher.liferesearchgate.net
2,4-Bis(chloromethyl)furanSodium diethyl phosphiteMichaelis-BeckerMixture of 2- and 2,4-phosphorylated products researchgate.net
Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylateTriethyl phosphiteArbuzov(Quinolinylmethyl)phosphonate rsc.org

Derivatization to Nitriles and other Carbon-Based Nucleophiles

The chloromethyl groups are susceptible to nucleophilic attack by cyanide ions, leading to the formation of dinitriles. The resulting 3,4-bis(cyanomethyl)furan is a valuable intermediate that can be further elaborated. For instance, the reaction of methyl 4-(chloromethyl)furan-3-carboxylate with sodium azide, followed by reduction, is a related transformation that introduces a nitrogen-based functional group. nih.gov

The chloromethyl groups can also react with other carbon-based nucleophiles, such as enolates, to form new carbon-carbon bonds. This allows for the extension of the carbon framework and the introduction of a wide range of functionalities. The delocalization of charge through the furan ring can stabilize intermediates formed during these reactions. escholarship.org

Directed Modifications of the Furan Ring System

While the chloromethyl groups are the primary sites of reactivity, the furan ring itself can undergo directed modifications, such as electrophilic substitution reactions, to introduce additional functionalities. The nature and position of the existing substituents influence the regioselectivity of these reactions.

Introduction of Additional Functionalities (e.g., formylation, acylation)

Electrophilic substitution reactions, such as formylation and acylation, can be used to introduce carbonyl functionalities onto the furan ring. The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. researchgate.nettcichemicals.comwikipedia.orgorganic-chemistry.orgijpcbs.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). wikipedia.orgorganic-chemistry.org

For furan derivatives, the Vilsmeier-Haack reaction can introduce a formyl group at an available position on the ring. researchgate.netgla.ac.uk Similarly, Friedel-Crafts acylation can be used to introduce acyl groups. gla.ac.uk The presence of the two chloromethyl groups at the 3 and 4 positions would be expected to influence the position of further substitution on the furan ring.

Reaction TypeReagentsFunctionality IntroducedReference
Vilsmeier-Haack FormylationDMF, POCl3Formyl group (-CHO) researchgate.nettcichemicals.comwikipedia.orgorganic-chemistry.orgijpcbs.com
Friedel-Crafts AcylationAcyl halide/anhydride, Lewis acidAcyl group (-COR) gla.ac.uk

Selective Hydrogenation of the Furan Ring

The selective hydrogenation of the furan ring in derivatives of this compound is a key transformation for producing saturated heterocyclic structures, which are valuable intermediates in pharmaceuticals and materials science. While direct hydrogenation studies on this compound are not extensively documented, the principles are well-established from research on analogous furan compounds. The hydrogenation of the furan ring is crucial for converting biomass-derived compounds into valuable chemicals. researchgate.net

Catalytic hydrogenation can target either the furan ring or the functional groups, depending on the catalyst and reaction conditions. For furan ring saturation, noble metal catalysts such as palladium (Pd) and nickel (Ni) are often favored. mdpi.com For instance, the conversion of furan derivatives to their tetrahydrofuran (B95107) counterparts is a common strategy in the synthesis of monomers for polymers. rsc.org The process typically requires high hydrogen pressure to facilitate the reduction of the aromatic furan ring. mdpi.com

In the context of 3,4-disubstituted furans, selective hydrogenation would convert the furan core into a tetrahydrofuran (THF) ring, yielding 3,4-Bis(chloromethyl)tetrahydrofuran. This transformation swaps the aromatic, planar furan system for a flexible, non-aromatic THF scaffold, significantly altering the molecule's chemical and physical properties. This saturated derivative can then be used to build different types of aliphatic polymers or complex saturated polycyclic systems. The general reaction scheme is presented below:

Table 1: General Scheme for Hydrogenation of this compound

Reactant Catalyst Product

The challenge in this process lies in preventing the hydrogenolysis of the chloromethyl groups, which are susceptible to reduction. Careful selection of catalysts, such as specific palladium-based systems, and optimization of conditions like temperature and pressure are critical to achieve high selectivity for furan ring hydrogenation while preserving the C-Cl bonds. google.com

Synthesis of Complex Molecular Architectures and Scaffolds

The bifunctional nature of this compound, with two reactive chloromethyl groups and a versatile furan ring, makes it an excellent starting material for synthesizing complex molecules.

Preparation of Polymeric Precursors and Monomers

This compound is a valuable precursor for synthesizing monomers used in the production of novel bio-based polymers. The two chloromethyl groups are highly reactive sites for nucleophilic substitution, allowing for the introduction of various functionalities to create bifunctional monomers.

One primary strategy involves converting the chloromethyl groups into other functional groups, such as hydroxyl or carboxyl groups. For example, hydrolysis of this compound yields 3,4-bis(hydroxymethyl)furan (3,4-BHMF). This furanic diol is a promising monomer for producing polyesters and polyamides. researchgate.net Enzymatic polymerization using Candida antarctica lipase (B570770) B (CALB) has been successfully employed to copolymerize 3,4-BHMF with various dicarboxylates, demonstrating a green pathway to novel furanic copolyesters. researchgate.net

Similarly, oxidation of the chloromethyl groups or their derivatives can lead to furan-3,4-dicarboxylic acid (FDCA). researchgate.net This diacid, along with its isomers, is a key bio-based monomer for creating alternatives to petroleum-based polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.org

Alternatively, this compound can be used directly as a monomer in polymerization reactions. Its structure is analogous to other bis(chloromethyl) aromatic compounds, such as 4,4'-bis(chloromethyl)-1,1'-biphenyl, which are used in Friedel-Crafts alkylation polymerization to create microporous organic polymers with high surface areas. liverpool.ac.uk These materials have potential applications in gas storage and separation.

Table 2: Monomer Synthesis from this compound

Starting Material Reaction Monomer Product Polymer Class
This compound Hydrolysis 3,4-Bis(hydroxymethyl)furan Polyesters, Polyamides
This compound Oxidation Furan-3,4-dicarboxylic acid Polyesters, Polyamides

Construction of Fused and Bridged Polycyclic Systems

This compound serves as an effective precursor for generating highly reactive intermediates that can be trapped to form complex polycyclic systems. A notable application is in the synthesis of precursors for heteroaromatic o-quinodimethanes. scispace.com

The synthesis involves a two-step reaction starting from this compound. First, it is reacted with sodium sulfide to form a cyclic sulfide, which is then oxidized to the corresponding sultine (a cyclic sulfinate ester), namely 1,4-dihydrofurano[3,4-d]-3,2-oxathiine 2-oxide. scispace.com

This furan-fused sultine is a stable precursor that, upon thermolysis, undergoes a cheletropic elimination of sulfur dioxide (SO₂) to generate the transient and highly reactive 3,4-dimethylidenefuran. This exocyclic diene is an isomer of o-quinodimethane and can be immediately trapped in situ via Diels-Alder reactions with various dienophiles. scispace.com This methodology provides access to both bridged and fused polycyclic systems. scispace.com

Bridged Systems: Reaction with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of bridged cycloadducts, such as 5,6-dimethylidene-7-oxanorbornene derivatives. scispace.com

Fused Systems: The reaction can also yield fused heterocyclic systems, depending on the dienophile and reaction conditions. scispace.com

This strategy of generating a reactive diene from a stable precursor like this compound is a powerful tool for constructing synthetically challenging bridged bicyclic ring systems, which are common motifs in natural products. nih.govescholarship.org

Utilization in Cascade Reactions for Enhanced Molecular Complexity

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are a highly efficient strategy for building molecular complexity from simple starting materials. nih.gov The unique reactivity of this compound makes it a suitable substrate for designing such reaction sequences.

The generation of 3,4-dimethylidenefuran from the corresponding sultine derived from this compound, followed by an immediate Diels-Alder cycloaddition, is a prime example of a cascade process. scispace.com This sequence combines an elimination reaction with a cycloaddition in one pot to rapidly assemble complex polycyclic frameworks.

Furthermore, the furan core itself can participate in cascade reactions. Gold-catalyzed cascade reactions involving furan-ynes and external nucleophiles have been developed to synthesize multisubstituted benzo[b]furans. acs.org While not starting directly from this compound, these studies highlight the potential of the furan moiety to engage in complex transformations. It is conceivable to design a cascade where the chloromethyl groups are first substituted with appropriate alkynyl or nucleophilic partners, setting the stage for a subsequent intramolecular cyclization or cycloaddition involving the furan ring. Such a process could lead to the efficient synthesis of diverse heterocyclic scaffolds. acs.orgresearchgate.net

The dual reactivity of the molecule—the nucleophilic substitution at the chloromethyl positions and the cycloaddition potential of the furan ring (or its diene derivative)—offers a rich platform for developing novel cascade reactions that can significantly increase molecular complexity in a single, atom-economical step.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3,4-Bis(chloromethyl)furan. Through various NMR experiments, it is possible to map the proton and carbon environments, establish connectivity between atoms, and investigate dynamic molecular processes.

High-resolution proton (¹H) NMR spectroscopy provides detailed information about the different types of protons present in the this compound molecule. The symmetry of the molecule simplifies the expected spectrum.

Expected ¹H NMR Data:

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Furan (B31954) Protons (H-2, H-5)~7.4Singlet2H
Chloromethyl Protons (-CH₂Cl)~4.6Singlet4H

Note: Predicted chemical shifts are based on typical values for similar furan derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

The two protons on the furan ring (at positions 2 and 5) are chemically equivalent due to the molecule's symmetry and are expected to appear as a single singlet. Similarly, the four protons of the two chloromethyl groups are also equivalent and should produce a single singlet. The downfield chemical shift of the furan protons is characteristic of aromatic protons, while the chemical shift of the chloromethyl protons is influenced by the electronegativity of the adjacent chlorine atom and the furan ring.

Carbon-13 (¹³C) NMR spectroscopy is employed to analyze the carbon framework of this compound. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms.

Expected ¹³C NMR Data:

Carbon AtomsChemical Shift (δ, ppm) (Predicted)
Furan Carbons (C-2, C-5)~143
Furan Carbons (C-3, C-4)~125
Chloromethyl Carbons (-CH₂Cl)~36

Note: Predicted chemical shifts are based on typical values for substituted furans. Actual experimental values may vary.

Due to the molecule's symmetry, only three distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum. The two equivalent carbons of the furan ring at positions 2 and 5 will produce one signal, while the two equivalent carbons at the substituted positions 3 and 4 will give a second signal. The two equivalent carbons of the chloromethyl groups will result in a third signal. The chemical shifts are influenced by the electronic environment of each carbon atom.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show correlations between directly bonded protons and carbons. For this compound, it would confirm the attachment of the furan protons to the C-2/C-5 carbons and the chloromethyl protons to the -CH₂Cl carbons.

Correlation Spectroscopy (COSY): A COSY spectrum shows correlations between coupled protons. In the case of this compound, no cross-peaks would be expected in the COSY spectrum as there are no vicinal or geminal proton-proton couplings, which is consistent with the predicted singlet nature of all proton signals.

There is no specific information available in the searched literature regarding dynamic NMR studies on this compound. Such studies are typically employed to investigate processes like bond rotation, ring flipping, or chemical exchange. For a relatively rigid molecule like this compound, significant dynamic processes observable by NMR at room temperature are not expected. Variable temperature NMR studies could potentially reveal information about the rotational barriers of the chloromethyl groups, but such data has not been reported.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of this compound and for analyzing it within complex mixtures. The gas chromatograph separates the components of a sample, and the mass spectrometer provides mass-to-charge ratio data for each component.

While a specific mass spectrum for this compound is not available in the searched results, the following characteristics would be expected:

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₆H₆Cl₂O). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at m/z values corresponding to the presence of ³⁵Cl₂ (M⁺), ³⁵Cl³⁷Cl (M+2), and ³⁷Cl₂ (M+4) isotopes in an approximate ratio of 9:6:1.

Fragmentation Pattern: Common fragmentation pathways for halogenated compounds often involve the loss of a halogen atom or a haloalkyl group. For this compound, fragmentation could involve the loss of a chlorine atom (-Cl) or a chloromethyl radical (-CH₂Cl), leading to the formation of characteristic fragment ions. The furan ring itself is relatively stable, but fragmentation of the ring could also occur under high-energy ionization conditions.

The retention time from the gas chromatography component of GC-MS provides an additional parameter for identification and purity assessment when compared against a known standard.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision, often to within sub-parts-per-million (ppm) levels. longdom.org This capability allows for the confident determination of a molecule's elemental composition from its exact mass. longdom.org For this compound (C₆H₆Cl₂O), HRMS is indispensable for confirming its molecular formula.

The theoretical exact mass of the neutral molecule is calculated by summing the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁶O). In the mass spectrometer, the molecule is typically ionized to form a molecular ion ([M]⁺•) or a protonated molecule ([M+H]⁺). The high resolving power of instruments like Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers enables the differentiation of ions with very similar nominal masses. longdom.org By comparing the experimentally measured exact mass of the molecular ion to the calculated theoretical mass, the elemental formula can be unequivocally verified, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Isotopic Masses for the Molecular Ion of this compound [C₆H₆Cl₂O]⁺•

Isotope Combination Exact Mass (Da) Relative Abundance (%)
C₆H₆³⁵Cl₂O 163.98227 100.0
C₆H₆³⁵Cl³⁷ClO 165.97932 65.0
C₆H₆³⁷Cl₂O 167.97637 10.6

This interactive table showcases the expected high-resolution mass spectrum pattern for the molecular ion, highlighting the characteristic isotopic distribution due to the presence of two chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a crucial technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. imreblank.chnih.gov In an MS/MS experiment, ions of a specific m/z (precursor ions), such as the molecular ion of this compound, are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation spectrum that serves as a structural fingerprint. imreblank.chcdnsciencepub.com

The fragmentation of this compound is expected to follow pathways characteristic of both the furan ring and the chloromethyl substituents. Knowledge of these pathways is essential for the structural confirmation of the molecule and for developing sensitive and specific quantification methods using techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). mdpi.comscioninstruments.com

Plausible Fragmentation Pathways:

Loss of a Chlorine Radical: A primary fragmentation event would likely be the cleavage of a C-Cl bond to lose a chlorine radical (•Cl), resulting in a [M-Cl]⁺ ion. This is a common pathway for chlorinated compounds.

Loss of a Chloromethyl Radical: Cleavage of the bond between the furan ring and a chloromethyl group would lead to the loss of a •CH₂Cl radical, forming a [M-CH₂Cl]⁺ ion.

Ring Fission: Furan rings can undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO) or a formyl radical (•CHO) following ring opening. imreblank.chresearchgate.net

The study of these fragmentation patterns allows for the unambiguous identification of the compound, even in complex mixtures. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

An IR or Raman spectrum displays bands corresponding to the vibrations of specific bonds or functional groups within a molecule. For this compound, characteristic absorptions or scattering peaks can be predicted based on known frequencies for furan derivatives and halogenated alkanes. researchgate.netvscht.cz

Furan Ring Vibrations: The furan ring itself gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz Ring stretching vibrations (C=C and C-O-C) produce a series of bands, notably in the 1600-1450 cm⁻¹ region and around 1225 cm⁻¹ and 1020 cm⁻¹. researchgate.net

Chloromethyl Group Vibrations: The CH₂ groups will exhibit symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range. vscht.cz The C-Cl stretching vibration is expected to produce a strong band in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹. vscht.cz

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Technique
Furan C-H Stretch 3100 - 3150 IR, Raman
Chloromethyl C-H Stretch 2850 - 3000 IR, Raman
Furan C=C Ring Stretch 1500 - 1600 IR, Raman
Furan C-O-C Asymmetric Stretch ~1225 IR
Furan C-O-C Symmetric Stretch ~1020 IR
C-Cl Stretch 600 - 800 IR, Raman

This interactive table summarizes the key vibrational frequencies that are instrumental in identifying the structural components of this compound.

Vibrational spectroscopy is a valuable tool for real-time monitoring of chemical reactions. For instance, in the synthesis of this compound from a precursor like 3,4-bis(hydroxymethyl)furan, IR spectroscopy can be used to track the reaction's progress. This is achieved by monitoring the disappearance of the characteristic broad O-H stretching band of the alcohol starting material (around 3300 cm⁻¹) and the simultaneous appearance of the C-Cl stretching band of the product (around 600-800 cm⁻¹). The relative intensities of these peaks provide a semi-quantitative measure of the conversion of reactant to product over time.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. excillum.comnih.gov By irradiating a single crystal of the compound with an X-ray beam, a diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov

Although a specific crystal structure for this compound is not widely reported, the application of this technique would provide unambiguous structural data. nih.govmdpi.com

Information Obtained from X-ray Crystallography:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-Cl) and bond angles within the molecule.

Conformation: The preferred three-dimensional shape and orientation of the furan ring and the two chloromethyl substituents.

Intermolecular Interactions: Details on how individual molecules pack together in the crystal lattice, revealing information about non-covalent interactions such as van der Waals forces or weak hydrogen bonds.

This technique provides the most complete and accurate structural description of a molecule in the solid state. excillum.com

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for the separation, identification, and quantification of this compound, particularly when it is part of a complex mixture. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): Given its likely volatility, GC is a highly suitable technique. The compound would be vaporized and passed through a capillary column.

Columns: A non-polar column (e.g., with a 5% phenyl polysiloxane stationary phase like a DB-5 or HP-5MS) would separate components based on boiling point. mdpi.com

Detectors: A Mass Spectrometer (MS) is the ideal detector (GC-MS), providing both identification based on mass spectrum and fragmentation, and quantification. acs.orgresearchgate.net An Electron Capture Detector (ECD) would also be highly sensitive to this halogenated compound.

High-Performance Liquid Chromatography (HPLC): HPLC is another viable method for the analysis of furan derivatives. nih.govnih.govastm.org

Mode: Reversed-phase HPLC would be the most common approach, where a non-polar stationary phase is used with a polar mobile phase.

Columns: C8 or C18 columns are standard choices for separating small organic molecules. nih.gov

Mobile Phase: A gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) would typically be used to elute the compound. nih.gov

Detectors: A Diode-Array Detector (DAD) or a UV-Vis detector would be used for quantification, as the furan ring is a chromophore. For higher specificity and sensitivity, coupling HPLC to a mass spectrometer (LC-MS) is employed.

Table 3: Summary of Chromatographic Methods for Furan Derivative Analysis

Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Common Detector(s)
GC 5% Phenyl Polysiloxane (HP-5MS) Helium Mass Spectrometry (MS), Electron Capture (ECD)
HPLC C8 or C18 silica Water/Acetonitrile or Water/Methanol Diode-Array Detector (DAD), Mass Spectrometry (MS)

This interactive table outlines typical parameters for the separation and quantification of furan derivatives like this compound.

Surface and Elemental Analysis Techniques (e.g., XPS, SIMS, SEM, TEM for derived materials)

When this compound is used as a monomer to synthesize polymers or other materials, a different set of analytical techniques is required to characterize the surface and bulk properties of these derived products.

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information of the first 5-10 nm of a material's surface. vot.pl For polymers derived from this compound, XPS can confirm the presence of carbon, oxygen, and chlorine on the surface and provide insight into their chemical bonding environments. cardiff.ac.uk This is crucial for verifying the polymer structure and detecting surface contamination or modification. vot.plaps.org

Secondary Ion Mass Spectrometry (SIMS): SIMS is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. researchgate.net Time-of-Flight SIMS (ToF-SIMS) is particularly powerful for polymer analysis as it provides detailed molecular information and can generate high-resolution chemical maps of a surface. researchgate.netrice.edu It can be used to identify monomer units, additives, and contaminants on the surface of materials derived from this compound.

Scanning Electron Microscopy (SEM): SEM is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. researchgate.net It is used to investigate the surface topography and morphology of materials. For polymers or composites made from this compound, SEM can reveal details about surface texture, porosity, and the dispersion of any fillers within the polymer matrix. researchgate.netwhiterose.ac.uk

Transmission Electron Microscopy (TEM): TEM is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. nih.gov It is used to visualize the internal structure of materials at a very high resolution, even down to the atomic scale. nih.gov For polymeric materials derived from this compound, TEM can be used to study the morphology of polymer blends, the structure of crystalline domains, and the size and shape of nanoparticles within a composite material. researchgate.net

Table 4: Summary of Surface and Elemental Analysis Techniques for Derived Materials

TechniqueAbbreviationInformation ProvidedTypical Application
X-ray Photoelectron SpectroscopyXPSSurface elemental composition, chemical and electronic statesVerifying polymer surface chemistry
Secondary Ion Mass SpectrometrySIMSSurface molecular information, elemental traces, chemical imagingIdentifying surface molecular structure and contaminants
Scanning Electron MicroscopySEMSurface topography, morphology, compositionImaging the surface texture and structure of polymers
Transmission Electron MicroscopyTEMInternal structure, morphology, crystallographyAnalyzing the internal nanostructure of polymer composites

Compound Reference Table

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focusing on this compound are not available. Therefore, it is not possible to provide the specific data and analysis requested for the outlined sections and subsections.

Theoretical chemistry relies on published research for data such as electronic structure, electrostatic potential, reaction mechanisms, and activation barriers. Without specific computational studies performed on this compound, an article detailing these aspects cannot be generated.

General computational studies on the furan ring system and its other derivatives exist, but per the instructions to focus solely on this compound, this information cannot be used as a substitute.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulations

Molecular modeling and simulations serve as powerful tools to investigate the behavior of 3,4-Bis(chloromethyl)furan at an atomic level. These methods can provide insights into the molecule's preferred shapes and the energies associated with them.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation of the two chloromethyl groups attached to the furan (B31954) ring. The furan ring itself is a planar, five-membered aromatic heterocycle and is generally considered rigid, though it can exhibit some flexibility. nih.gov The key degrees of freedom are the dihedral angles associated with the C3-C(CH2Cl) and C4-C(CH2Cl) bonds.

A systematic conformational search using computational methods like molecular mechanics or, more accurately, quantum mechanical methods such as Density Functional Theory (DFT), could identify the stable conformers. nih.gov It is expected that the relative orientations of the two chloromethyl groups (syn-periplanar, anti-periplanar, or gauche) would result in different conformers with distinct energies. Steric hindrance and electrostatic interactions between the chloromethyl groups and the furan ring would be the determining factors for the stability of these conformers. The rotational barriers between these stable conformations could also be calculated, providing information on the molecule's flexibility at different temperatures. For similar furan derivatives, rotational barriers of methyl groups have been computationally and experimentally determined, and such approaches could be applied to the chloromethyl groups of this molecule. researchgate.netrsc.org

Table 1: Hypothetical Stable Conformers of this compound and Their Expected Relative Energies

ConformerDihedral Angle (C2-C3-C(H2)Cl)Dihedral Angle (C5-C4-C(H2)Cl)Expected Relative Energy (kcal/mol)
Anti-Anti~180°~180°0 (most stable)
Syn-Anti~0°~180°Higher
Syn-Syn~0°~0°Highest (least stable)
GaucheVariousVariousIntermediate

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound and for the interpretation of experimental data.

NMR Spectroscopy: The prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum mechanical calculations. nih.govrsc.orggithub.io By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, its NMR spectrum can be simulated. DFT methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with a suitable basis set. nih.govresearchgate.net The predicted chemical shifts can help in the assignment of experimental spectra and can also be sensitive to the conformational state of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical IR spectrum. researchgate.netcheminfo.orgresearchgate.net These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of the C-H, C-C, C-O, and C-Cl bonds, as well as the vibrations of the furan ring. udayton.edunih.gov Comparison with an experimental IR spectrum can help confirm the structure of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.netarxiv.orgresearchgate.net These calculations provide information about the electronic transitions between the molecular orbitals of this compound, helping to understand its photophysical properties.

Table 2: Expected Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniqueParameterPredicted Value Range
1H NMRChemical Shift (δ) - CH24.5 - 5.0 ppm
Chemical Shift (δ) - Furan H7.0 - 7.5 ppm
13C NMRChemical Shift (δ) - CH2Cl35 - 45 ppm
Chemical Shift (δ) - Furan C110 - 145 ppm
IR SpectroscopyC-Cl Stretch650 - 850 cm-1
C-O-C Stretch1000 - 1300 cm-1
UV-Vis Spectroscopyλmax220 - 280 nm

Note: These are estimated values based on typical ranges for similar functional groups and require specific calculations for accurate prediction.

Development of Structure-Reactivity/Selectivity Relationships and Predictive Models

While no specific structure-reactivity or structure-selectivity models for this compound have been reported, the principles of Quantitative Structure-Activity Relationship (QSAR) and other predictive models can be applied to understand and predict its chemical behavior. ijabbr.comwisdomlib.orgresearchgate.net

For a series of related furan derivatives, computational descriptors can be calculated and correlated with experimentally determined reactivity or biological activity. These descriptors can be electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation). mdpi.com

For this compound, key aspects of its reactivity would include nucleophilic substitution at the chloromethyl groups and electrophilic substitution on the furan ring. Predictive models could be developed to understand how changes in the substituents on the furan ring would affect the rates and regioselectivity of these reactions. For instance, the electrophilicity of the benzylic carbons and the nucleophilicity of the furan ring can be quantified using computational methods to predict reaction outcomes. uvic.caarxiv.org Such models are crucial in rational drug design and materials science for designing novel molecules with desired properties.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Highly Selective Transformations of 3,4-Bis(chloromethyl)furan

The future utility of this compound hinges on the development of efficient and highly selective catalytic systems to transform its reactive chloromethyl groups. Research in the broader field of furan (B31954) derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural, has demonstrated the potential of various catalysts, which can be adapted and optimized. frontiersin.orgnih.gov

Key areas of investigation include:

Selective Hydrogenation and Hydrogenolysis: Catalysts are needed to selectively cleave the C-Cl bonds and either replace them with C-H bonds (hydrogenolysis) to produce 3,4-dimethylfuran or reduce the furan ring itself. Non-noble metal catalysts, such as those based on nickel (Ni) and cobalt (Co), encapsulated in N-doped carbon nanotubes, have shown high efficacy for furfural hydrogenation and could be explored for this purpose. frontiersin.org Bimetallic catalysts, like Ni-Fe systems, are also promising for the selective hydrogenolysis of HMF derivatives. nih.gov

Controlled Oxidation: Developing catalysts for the selective oxidation of the chloromethyl groups to formyl or carboxyl groups would yield valuable monomers like 3,4-furandicarbaldehyde or 3,4-furandicarboxylic acid. These transformations are challenging due to the sensitive nature of the furan ring.

Cross-Coupling Reactions: The chloromethyl groups are ideal handles for C-C bond formation through various cross-coupling reactions. Photo/Ni dual catalysis represents a modern approach for such transformations, enabling the insertion of molecules like acetylene to synthesize complex structures under mild conditions. acs.org

The table below summarizes potential catalytic systems applicable to this compound transformations, based on research on analogous furan compounds.

Transformation TypePotential Catalyst SystemTarget ProductRationale / Finding
Hydrogenolysis (C-Cl cleavage)Ni-Fe bimetallic catalysts on carbon supports3,4-DimethylfuranBimetallic Ni-Fe systems are effective for selective hydrogenolysis of C-O bonds in HMF, a principle applicable to C-Cl bonds. nih.gov
Hydrogenation (Ring saturation)N-doped carbon nanotube-encapsulated Ni or Co3,4-Bis(chloromethyl)tetrahydrofuranThese catalysts exhibit superior activity for furfural hydrogenation, suggesting potential for furan ring saturation while preserving other functional groups. frontiersin.org
Cross-CouplingPhoto/Ni Dual CatalysisFunctionalized furan derivativesThis modern method allows for the difunctionalization of substrates under mild conditions, avoiding harsh reagents. acs.org

Integration of this compound into Biorefinery Concepts and Sustainable Chemical Production

The transition away from fossil fuels necessitates the establishment of integrated biorefineries, where lignocellulosic biomass is converted into a spectrum of value-added chemicals and fuels. rsc.orgnih.gov Furanic compounds like furfural and HMF are considered key platform chemicals in this model. mdpi.com this compound can be strategically positioned within this framework as a second-generation platform molecule.

The integration pathway involves:

Production from Biomass: Deriving furan precursors from the dehydration of C5 and C6 sugars obtained from lignocellulose. researchgate.net

Conversion to 3,4-Disubstituted Furans: Developing synthetic routes from readily available furanics to the 3,4-substituted isomer, which is less common than the 2,5-substituted pattern.

Use as a Versatile Intermediate: Utilizing this compound to produce a range of specialty chemicals, polymers, and materials, thereby diversifying the product portfolio of a biorefinery. hse.ru

Exploration of this compound as a Precursor for Advanced Functional Materials

The development of novel precursors is a critical step in engineering new materials with targeted properties. polytechnique.edu The rigid, aromatic structure of the furan ring, combined with the bifunctionality of this compound, makes it an excellent candidate for creating advanced functional materials.

The synthesis of polymers from renewable resources is a rapidly growing field. researchgate.net Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are being developed as bio-based alternatives to petroleum-derived plastics like PET. researchgate.net this compound offers a unique opportunity to create novel polymer backbones.

Its two reactive sites allow it to act as a monomer in polycondensation reactions with various co-monomers (e.g., diols, dithiols, diamines) to produce:

Polyesters and Polyamides: With potentially different thermal and mechanical properties compared to their 2,5-furan-based counterparts due to the different substitution pattern.

Sulfur-Containing Polymers: As demonstrated with 5-(chloromethyl)furfural (CMF), reaction with dithiols can yield novel diols that can be polymerized into polyurethanes. nih.gov A similar strategy could be applied to this compound.

Covalent Adaptable Networks (CANs): Furan derivatives are used as building blocks for vitrimers and other self-healing or recyclable polymer networks. researchgate.net

The unique geometry of the 3,4-linkage could impart distinctive chain conformations and material properties, such as altered glass transition temperatures and degradation profiles. nih.gov

Furan-containing conjugated polymers are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors. ntu.edu.sgresearchgate.net The furan ring's electronic properties make it a suitable component for these materials. While much research has focused on 2,5-linked furan polymers, the 3,4-linkage offers an alternative conjugation pathway that could tune the optoelectronic properties of the resulting materials.

For instance, precursors derived from this compound could be used to synthesize analogues of poly(phenylene vinylene) (PPV), where the furan ring alters the polymer's bandgap and fluorescence characteristics. rsc.org The synthesis of furan-based conjugated polymers via direct C-H arylation is an emerging eco-friendly strategy, and adjusting the building blocks allows for tuning the material's bandgap across the visible to near-infrared regions. rsc.org This highlights the potential for creating tailored optoelectronic materials from specifically functionalized furan monomers like this compound.

Addressing Underexplored Aspects of Furan Reactivity and Mechanistic Nuances

The reactivity of the furan ring is complex and distinct from that of benzene (B151609) or other five-membered heterocycles like thiophene and pyrrole. researchgate.netresearchgate.net While the electrophilic substitution and cycloaddition (Diels-Alder) reactions of 2- and 2,5-substituted furans are well-studied, the influence of substituents at the 3 and 4 positions is less understood. rsc.org

Future research should focus on:

Influence of Substituents: Quantifying how the electron-withdrawing chloromethyl groups at the 3 and 4 positions affect the aromaticity and electron density of the furan ring. This will impact its susceptibility to electrophilic attack and its behavior as a diene in Diels-Alder reactions.

Reaction Mechanisms: Investigating the mechanisms of reactions involving this compound to uncover unique pathways. For example, studies on the OH radical-initiated reactions of substituted furans show that the position of substituents significantly alters the reaction pathways and products. semanticscholar.org

Comparative Reactivity: Systematically comparing the reactivity of 3,4-disubstituted furans with their 2,5- and 2,3-disubstituted isomers to build a comprehensive understanding of furan chemistry.

Synergistic Approaches: Combining Advanced Experimental Methodologies with High-Level Computational Predictions

To accelerate progress in the aforementioned areas, a synergistic approach combining experimental synthesis and characterization with computational modeling is essential.

Computational Chemistry: High-level computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity and selectivity of reactions involving this compound. rsc.org The activation strain model, for instance, has been successfully used to analyze and predict the outcomes of Diels-Alder reactions involving furans. rsc.org

Mechanism Elucidation: Combining experimental kinetic data with computational modeling can help elucidate complex reaction mechanisms, guiding the design of more efficient catalysts and reaction conditions.

Materials by Design: Computational screening can predict the electronic and physical properties of polymers and materials derived from this compound, allowing researchers to target structures with the most promising characteristics for specific applications before undertaking extensive synthetic work.

By integrating these advanced methodologies, the development cycle for new catalysts and materials based on this compound can be significantly shortened, paving the way for its effective utilization in a sustainable chemical industry.

Q & A

Q. What are the established synthetic methods for preparing 3,4-Bis(chloromethyl)furan, and how can reaction conditions be optimized to maximize yield and purity?

  • Methodological Answer : this compound can be synthesized via regiospecific chlorination of furan derivatives. A key approach involves silicon-mediated functionalization, where trimethylsilyl groups act as directing agents to achieve precise substitution at the 3- and 4-positions of the furan ring . Optimization includes:
  • Temperature control : Maintaining sub-zero temperatures during chlorination to prevent side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization to isolate high-purity product (>95% by HPLC).
  • Analytical validation : Use of 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry, complemented by mass spectrometry (EI-MS) for molecular weight verification .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to structural similarities to bis(chloromethyl) ether (a known carcinogen), stringent precautions are advised:
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Containment : Handle in a fume hood with negative pressure to avoid inhalation exposure.
  • Waste disposal : Hydrolyze residual compound in basic ethanol (pH >10) to neutralize reactive chloromethyl groups before disposal .

Q. How does the reactivity of this compound with primary aliphatic amines vary under different conditions, and what products are typically observed?

  • Methodological Answer : Reactions with primary amines yield three product classes:
  • Bis(alkylaminomethyl)furans : Formed under mild conditions (room temperature, polar aprotic solvents like DMF).
  • N-Alkyl-4H,6H-furo[3,4-c]pyrroles : Requires elevated temperatures (80–100°C) and excess amine to promote cyclization.
  • Diazecines (10-membered rings) : Observed in dilute solutions with prolonged reaction times, favoring intermolecular coupling .
    Product distribution is controlled by adjusting stoichiometry, solvent polarity, and heating duration.

Advanced Research Questions

Q. What mechanistic insights explain the formation of 10-membered diazecine rings during the reaction of this compound with amines, and how can this pathway be controlled?

  • Methodological Answer : Diazecine formation proceeds via a stepwise mechanism:

Nucleophilic attack : Amine reacts with chloromethyl groups to form bis(alkylaminomethyl)furan intermediates.

Intermolecular condensation : Two intermediates undergo C–N coupling, facilitated by weak Lewis acids (e.g., ZnCl2_2).
To suppress diazecines:

  • Use high amine concentrations (neat conditions) to favor intramolecular pyrrole cyclization.
  • Introduce steric hindrance (e.g., bulky amines like tert-butylamine) to limit intermolecular reactions .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer : Ambiguities in 1H^{1}\text{H} NMR signals (e.g., overlapping peaks for diastereomers) are resolved via:
  • 2D NMR : HSQC and HMBC to assign proton-carbon correlations, distinguishing regioisomers.
  • X-ray crystallography : Definitive structural confirmation for crystalline products.
  • Database cross-referencing : Validate spectral data against NIST Chemistry WebBook entries for analogous furan derivatives .

Q. What strategies are effective in minimizing side reactions such as oligomerization when functionalizing this compound?

  • Methodological Answer : Oligomerization arises from residual acidity or radical intermediates. Mitigation strategies include:
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent radical chain reactions.
  • Protecting groups : Temporarily block reactive chloromethyl sites with tert-butyldimethylsilyl (TBS) groups during multi-step syntheses.
  • Catalytic inhibitors : Add radical scavengers (e.g., BHT) at 0.1–1 mol% to terminate unintended polymerization .

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